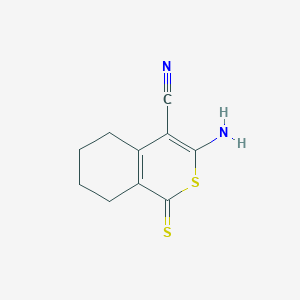

![molecular formula C11H7N3O2S B1298987 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 69625-13-4](/img/structure/B1298987.png)

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

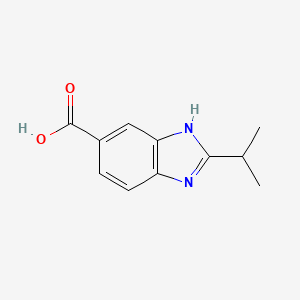

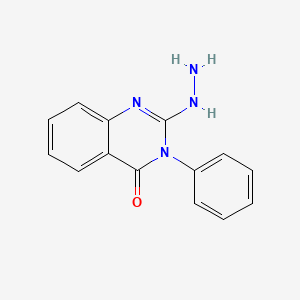

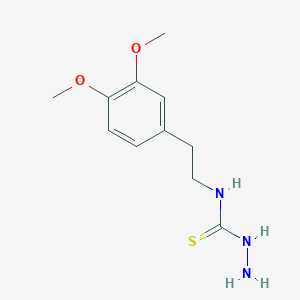

The compound "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" is a chemical that belongs to the class of organic compounds known as azolylacetonitriles. These compounds are characterized by the presence of a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. The specific structure of this compound suggests potential reactivity and a range of applications in chemical synthesis and possibly in medicinal chemistry due to the presence of the nitrophenyl group.

Synthesis Analysis

The synthesis of azolylacetonitriles, such as the compound , often involves the reaction of certain thiazole derivatives with electrophilic reagents. For instance, derivatives like 5-acetyl-2-cyanomethyl-4-methylthiazole and 2-aminothiazole can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Although the specific synthesis of "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" is not detailed in the provided papers, similar synthetic routes may be applicable by incorporating the appropriate nitrophenyl precursor and adjusting reaction conditions to favor the formation of the desired product.

Molecular Structure Analysis

The molecular structure of azolylacetonitriles is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with elemental analysis . These techniques allow for the determination of the functional groups present and the overall molecular architecture. The presence of the nitrophenyl group in the compound would likely contribute to distinct spectroscopic features, such as characteristic NMR chemical shifts and IR absorption bands, which can be used to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Azolylacetonitriles are reactive intermediates that can undergo various chemical transformations. The reactivity of related compounds has been demonstrated in the formation of thiophene and thiolester derivatives through reactions with thiophenol and thionaphthol . Additionally, the presence of the nitro group in "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" could further influence its reactivity, potentially making it a candidate for nucleophilic aromatic substitution reactions or for reduction to the corresponding amine, which could then participate in a variety of chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of azolylacetonitriles, such as solubility, melting point, and stability, are influenced by their molecular structure. The electron-withdrawing nature of both the nitrile and nitro groups would affect the compound's polarity and hydrogen bonding capability, potentially impacting its solubility in various solvents. The stability of the compound could be assessed under different conditions, such as exposure to light, heat, or various pH levels, to determine its suitability for use in chemical synthesis or other applications. However, specific data on the physical and chemical properties of "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" are not provided in the papers .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Applications

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile, a compound with potential applications in various fields of scientific research, has not been directly mentioned in the available literature. However, related compounds have shown significant biological activities and applications in medicinal chemistry, which can provide insights into its potential uses.

Biological Activity and Therapeutic Potential

Compounds with similar structures, such as nitazoxanide and nitisinone, have been extensively studied for their biological activities. Nitazoxanide exhibits a broad spectrum of antimicrobial activities, including antiprotozoal, anthelmintic, and antiviral effects against a range of bacteria, parasites, and viruses. Its mechanism of action is thought to involve interference with the pyruvate-ferredoxin oxidoreductase enzyme, crucial in anaerobic energy metabolism. This suggests that related nitrothiazole compounds may also have potential applications in treating infectious diseases (Bharti et al., 2021).

Synthetic Chemistry and Material Science Applications

Photosensitive protecting groups, including nitrophenyl derivatives, have been utilized in synthetic chemistry due to their potential in developing novel synthetic pathways. These groups enable the temporary protection of functional groups, which can be removed upon light exposure, showcasing the utility of nitrophenyl compounds in facilitating complex synthetic transformations (Amit et al., 1974).

Environmental and Analytical Chemistry

Nitrated phenols, similar in structure to the compound , are of environmental significance due to their formation through atmospheric processes and their potential as environmental pollutants. Studies on nitrophenols have highlighted their sources, formation mechanisms, and analytical detection methods, underscoring the importance of understanding such compounds' environmental fate and behavior (Harrison et al., 2005).

Eigenschaften

IUPAC Name |

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-6-5-11-13-10(7-17-11)8-1-3-9(4-2-8)14(15)16/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTLLRGORUKPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352005 |

Source

|

| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

69625-13-4 |

Source

|

| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)